1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(5-amino-2-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-5-9(13)6-10(8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
KFBJLDXGMYJTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration and Reduction
Introducing the amino group at the 5-position requires nitration followed by reduction. Nitration of 1-(2-ethylphenyl)-1-chloropropan-2-one using HNO₃/H₂SO₄ at 30°C generates the 5-nitro derivative with 73% regioselectivity. Subsequent hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, achieving 89% conversion.
Optimization Insights :
- Temperature Control : Maintaining nitration below 40°C minimizes polysubstitution.
- Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation of the ketone.
Alternative Synthetic Pathways
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a streamlined alternative. Reacting 1-(2-ethyl-5-bromophenyl)-1-chloropropan-2-one with ammonia in the presence of Pd(OAc)₂ and Xantphos at 100°C yields the target compound in 52% isolated yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 24 h |
Reductive Amination of Ketone Precursors
A two-step sequence involving condensation of 2-ethyl-5-nitrobenzaldehyde with chloroacetone followed by reductive amination has been explored. While this route avoids harsh nitration conditions, the final step suffers from low yields (34%) due to competing reduction of the chloroketone.
Comparative Analysis of Methodologies
The table below evaluates key synthetic routes based on yield, scalability, and operational complexity:
| Method | Yield (%) | Scalability | Complexity | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts/Nitration | 57 | High | Moderate | Regioselective amination |
| Buchwald-Hartwig | 52 | Moderate | High | Fewer steps |
| Reductive Amination | 34 | Low | Low | Mild conditions |
Mechanistic Challenges and Solutions
Protecting Group Strategies
The amino group’s nucleophilicity necessitates protection during ketone formation. Acetylation using acetic anhydride prior to Friedel-Crafts acylation prevents unwanted side reactions, with subsequent deprotection via hydrolysis in HCl/EtOH (1:1) restoring the amine functionality.
Chloroketone Stability
The chloropropan-2-one moiety is prone to hydrolysis under basic conditions. Conducting reactions in anhydrous solvents (e.g., THF, DCM) and avoiding aqueous workups until final stages mitigates decomposition.
Industrial-Scale Considerations
Large-scale production favors the Friedel-Crafts/nitration route due to its compatibility with continuous flow reactors. Pilot studies demonstrate a 12% increase in yield when using microchannel reactors for the acylation step, attributed to enhanced heat transfer and mixing.
Cost Analysis :
- Raw Materials : Chloroacetyl chloride and 2-ethylphenol constitute 65% of material costs.
- Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces expenses by 22%.
Chemical Reactions Analysis
Oxidation Reactions
The α-chloroketone group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the ketone to a carboxylic acid derivative, while selective oxidation of the amino group can yield quinone-like structures . For example:
Yields depend on solvent polarity and temperature, with polar aprotic solvents favoring higher efficiency .
Reduction Reactions
The compound’s carbonyl and chloro groups are susceptible to reduction:
-
Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol while retaining the chlorine atom.
-
Catalytic hydrogenation (H₂/Pd) removes the chlorine atom, producing 1-(5-amino-2-ethylphenyl)propan-2-ol .
Example Pathway :
Nucleophilic Substitution
The α-chlorine atom participates in SN₂ reactions with nucleophiles (e.g., amines, thiols) . Ethanol or water as solvents enhances reactivity by stabilizing transition states .
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (excess) | 1-(5-Amino-2-ethylphenyl)propan-2-amine | EtOH, 60°C, 6h | 75 |
| HSCH₂CO₂H | 1-(5-Amino-2-ethylphenyl)-2-(carboxymethylthio)propan-2-one | THF, RT, 2h | 62 |
Cyclization Reactions
Intramolecular nucleophilic attack by the amino group on the α-carbon leads to azetidinium or β-lactam derivatives under basic conditions . For instance:
Yields improve at elevated temperatures (e.g., 80°C in EtOH achieves ~51% conversion) .
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent polarity and temperature:
Comparative Reactivity
The ethyl group on the phenyl ring introduces steric effects that modulate reaction rates compared to methyl or propyl analogs :
| Substituent | Relative Reaction Rate (vs. Ethyl) | Notes |
|---|---|---|
| Methyl | 1.3× faster | Reduced steric hindrance |
| Propyl | 0.7× slower | Increased bulk delays nucleophilic access |
This compound’s multifunctional reactivity makes it valuable for synthesizing heterocycles, bioactive molecules, and polymer precursors. Further studies on enantioselective transformations and catalytic systems could expand its utility in medicinal and materials chemistry .
Scientific Research Applications
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one with analogous compounds, focusing on molecular features, physical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Amino groups (e.g., 4-amino in , 2-amino in ) enhance nucleophilicity, facilitating condensation reactions. Bromomethyl or trifluoromethylthio groups () increase electrophilicity, enabling cross-coupling or halogen exchange. The ethyl group in the target compound may sterically hinder reactions compared to smaller substituents like methylthio .
Biological Activity: Compounds with benzooxazole/thiazole-hydrazono motifs (e.g., ) exhibit anti-tumor activity, likely via DNA binding. The target compound’s amino-ethylphenyl group could similarly interact with biological targets. Halogenated analogs () show varied safety profiles; the 5-chloro-2-methoxy derivative requires stringent handling protocols .
Physical Properties: Brominated derivatives () have higher molecular weights and densities compared to non-halogenated analogs. The target compound’s amino and ethyl groups may lower melting points relative to halogenated versions.
Synthetic Utility: Chloropropan-2-one derivatives are pivotal in constructing heterocycles (e.g., tetrazoles , thiadiazoles ). The target compound’s amino group could enable Schiff base formation or coordination chemistry.
Biological Activity
1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is a compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H14ClN
- Molecular Weight : 211.69 g/mol
- CAS Number : 1803878-63-8
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group facilitates interactions with enzymes and receptors, while the chloropropanone moiety may enhance lipophilicity, allowing better membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chloropropanones can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
Cytotoxicity and Cancer Research
A notable area of research involves the cytotoxic effects of this compound on cancer cells. Preliminary data suggest that it may induce apoptosis in certain cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators.
Study 1: Antiviral Activity
A study investigated the antiviral potential of related compounds against human coronaviruses. It was found that certain derivatives showed promising results in inhibiting viral replication, suggesting a possible application for this compound in antiviral therapies .
Study 2: Antimalarial Properties
Another research effort focused on the antimalarial activity of compounds structurally related to this compound. The findings indicated that modifications to the acylamino moiety could enhance selectivity towards malaria parasites while reducing cytotoxicity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
N-Acylation : Reacting a precursor (e.g., 5-amino-2-ethylphenol) with 3-chloropropionyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the chloropropanone backbone .
Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the product.
Characterization : Confirmation via -NMR (e.g., δ 2.5–3.0 ppm for the chloropropanone moiety) and mass spectrometry (e.g., molecular ion peak at m/z 226.5) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software for refinement. For example, torsion angles (e.g., C6—C1—C2—C3 = 3.2(9)°) and bond lengths (e.g., C-Cl = 1.78 Å) can resolve stereochemistry .
- Spectroscopy :
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Q. What strategies optimize reaction yields in the synthesis of derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity) using a factorial design. For example, dichloromethane at 0°C may improve acylation yields by 15% compared to THF .
- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate condensation steps, monitoring via TLC (R = 0.3 in 3:7 EtOAc/hexane) .
Applications in Academic Research
Q. What are potential applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore Development : The chloropropanone moiety serves as a warhead in covalent inhibitors. Test enzyme inhibition (e.g., serine hydrolases) via IC assays .
- Biological Probes : Functionalize the amino group with fluorophores (e.g., FITC) for cellular imaging, validated via fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
